N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}methanesulfonamide
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Overview
Description
N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}methanesulfonamide is a complex organic compound with a unique structure that includes a quinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}methanesulfonamide typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the ethoxy and methyl groups. The final step involves the formation of the methanesulfonamide group through a reaction with methanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinazoline core, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could lead to the formation of reduced quinazoline derivatives.
Scientific Research Applications
N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}methanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide
- N-{(E)-Amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}acetamide
Uniqueness
N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}methanesulfonamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its quinazoline core, combined with the ethoxy and methyl groups, makes it particularly interesting for various applications.
Properties
Molecular Formula |
C13H17N5O3S |
---|---|
Molecular Weight |
323.37 g/mol |
IUPAC Name |
1-(6-ethoxy-4-methylquinazolin-2-yl)-2-methylsulfonylguanidine |
InChI |
InChI=1S/C13H17N5O3S/c1-4-21-9-5-6-11-10(7-9)8(2)15-13(16-11)17-12(14)18-22(3,19)20/h5-7H,4H2,1-3H3,(H3,14,15,16,17,18) |
InChI Key |
KDNISXLTMMTRBA-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)N/C(=N\S(=O)(=O)C)/N)C |
Canonical SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)NC(=NS(=O)(=O)C)N)C |
Origin of Product |
United States |
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